
1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole-based compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting specific enzymes or proteins involved in various biological pathways. For example, it has been reported that this compound inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. In addition, this compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. One of the most promising directions is the development of this compound as a potential anticancer agent. Several studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells. Another future direction is the development of this compound as a potential treatment for neurodegenerative disorders. It has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases. Additionally, further studies are needed to investigate the potential of this compound as an antifungal and antibacterial agent.
Synthesemethoden
The synthesis of 1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-fluorophenyl isocyanate with 2-methoxybenzyl azide in the presence of copper (I) catalyst and sodium ascorbate. The resulting intermediate is then treated with propargyl alcohol and triethylamine to obtain the final product.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-16-8-3-2-5-12(16)10-19-17(23)15-11-22(21-20-15)14-7-4-6-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYGXUUASTDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

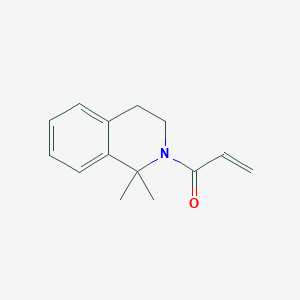
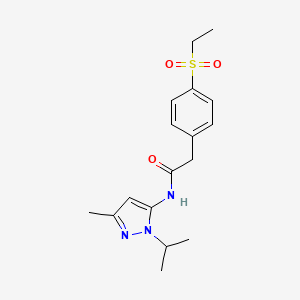

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900521.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2900523.png)
![3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2900524.png)
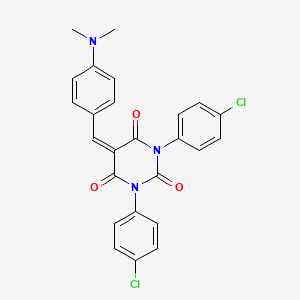
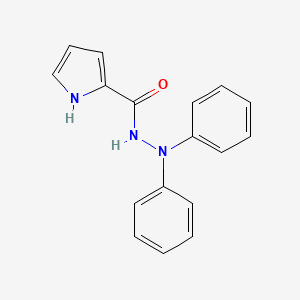

![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2900530.png)
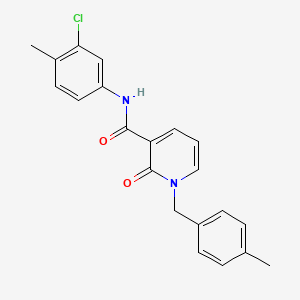
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2900534.png)
